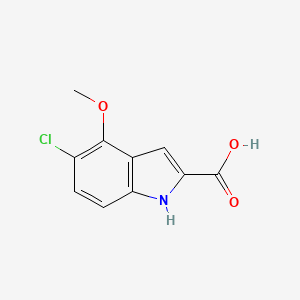![molecular formula C11H8N4OS B7479662 2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7479662.png)
2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAZOA, and it belongs to the class of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of TAZOA is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. TAZOA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. TAZOA has also been shown to inhibit the activity of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
TAZOA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that TAZOA exhibits antibacterial and antifungal properties against various strains of bacteria and fungi. TAZOA has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that TAZOA exhibits neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAZOA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be purified using various techniques such as column chromatography and recrystallization. TAZOA is also stable under normal laboratory conditions.
However, TAZOA also has some limitations for use in lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. TAZOA is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on TAZOA. One potential direction is the development of TAZOA derivatives with improved properties such as solubility and bioactivity. Another potential direction is the investigation of the mechanisms of action of TAZOA in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research could be conducted on the potential applications of TAZOA in materials science and environmental science.
Métodos De Síntesis
The synthesis of 2-[3-(1,3-Thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline involves the reaction of 3-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with aniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of TAZOA, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAZOA has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TAZOA has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. TAZOA has also been studied for its antibacterial and antifungal properties.
In materials science, TAZOA has been investigated for its potential applications in organic electronics and optoelectronics. TAZOA has been shown to exhibit good electron-transporting properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
In environmental science, TAZOA has been studied for its potential use as a fluorescent probe for the detection of toxic heavy metals such as mercury and cadmium in water samples.
Propiedades
IUPAC Name |
2-[3-(1,3-thiazol-4-yl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-8-4-2-1-3-7(8)11-14-10(15-16-11)9-5-17-6-13-9/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUIBMUSPGNPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CSC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)



![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)

![Ethyl 4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B7479634.png)
![2,4-diamino-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B7479636.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B7479638.png)
![2-[[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7479643.png)
![2-methoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide](/img/structure/B7479649.png)
![4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine](/img/structure/B7479663.png)
![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7479671.png)